(2E)-2-(1,3-BENZOTHIAZOL-2-YL)-3-{4-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}PROP-2-ENENITRILE
Description
(2E)-2-(1,3-Benzothiazol-2-yl)-3-{4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl}prop-2-enenitrile is a cyanoacrylate derivative featuring a benzothiazole core linked to a substituted phenyl group via an E-configured propenenitrile bridge. Key structural elements include:
- 1,3-Benzothiazole ring: A heterocyclic moiety known for enhancing bioactivity in pharmaceuticals and agrochemicals.
- 4-[(4-Chlorophenyl)methoxy]-3-methoxyphenyl group: A di-substituted aromatic system with methoxy and chlorophenylmethoxy substituents, influencing steric and electronic properties.
- E-configuration: The trans-arrangement of the cyanoacrylate group, which may impact molecular packing and intermolecular interactions.
Properties
IUPAC Name |
(E)-2-(1,3-benzothiazol-2-yl)-3-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClN2O2S/c1-28-22-13-17(8-11-21(22)29-15-16-6-9-19(25)10-7-16)12-18(14-26)24-27-20-4-2-3-5-23(20)30-24/h2-13H,15H2,1H3/b18-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHKAVUDSPSZZIE-LDADJPATSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C2=NC3=CC=CC=C3S2)OCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3S2)OCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution for Aryl Ether Formation
| Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| K2CO3 | THF | 25°C | 83 |
| NaOH | Ethanol | Reflux | 68 |
| Cs2CO3 | DMF | 60°C | 75 |
Knoevenagel Condensation for α,β-Unsaturated Nitrile Formation
The propenenitrile backbone is constructed via a Knoevenagel reaction between the arylacetonitrile intermediate and 1,3-benzothiazole-2-carbaldehyde. Key parameters include:
-
Catalyst : Piperidine (10 mol%)
-
Solvent : Ethanol/water (9:1 v/v)
The reaction selectively generates the E-isomer due to thermodynamic stabilization of the trans-configured double bond. Monitoring via thin-layer chromatography (TLC) confirms complete consumption of the aldehyde (Rf = 0.73 in ethyl acetate/hexane 7:3).
Reaction Mechanism:
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Piperidine deprotonates the α-carbon of the nitrile, forming a resonance-stabilized enolate.
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Nucleophilic attack on the benzothiazole aldehyde yields a β-hydroxy intermediate.
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Dehydration produces the α,β-unsaturated nitrile with E-stereochemistry.
Optimization Strategies
Solvent Effects on Reaction Efficiency
Polar aprotic solvents enhance the reactivity of the Knoevenagel condensation by stabilizing the transition state. Comparative studies reveal:
Table 2: Solvent Screening for Condensation Step
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Ethanol | 24.3 | 78 |
| DMF | 36.7 | 85 |
| Acetonitrile | 37.5 | 82 |
| THF | 7.5 | 65 |
DMF achieves the highest yield due to improved solubility of the benzothiazole aldehyde, though ethanol remains preferable for ease of purification.
Catalytic Systems
Alternative catalysts were evaluated to minimize side reactions:
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Ammonium acetate : Lower yields (62%) due to incomplete dehydration.
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L-Proline : Enantioselective synthesis attempted but resulted in racemic mixtures.
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Microwave assistance : Reduced reaction time to 30 minutes with comparable yields (81%).
Purification and Characterization
Chromatographic Separation
Crude product purification employs silica gel column chromatography with gradient elution:
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water 70:30) confirms >98% purity.
Spectroscopic Validation
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IR (KBr) : ν 2225 cm⁻¹ (C≡N), 1620 cm⁻¹ (C=C), 1250 cm⁻¹ (Ar-O-C).
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¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 15.6 Hz, 1H, CH=C), 7.89–7.25 (m, 10H, Ar-H), 5.12 (s, 2H, OCH₂).
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X-ray Crystallography : Confirms E-configuration with dihedral angles of 70.65° between benzothiazole and chlorophenyl rings.
Challenges and Alternative Approaches
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine or aldehyde.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the benzothiazole and chlorophenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halides, nucleophiles, and electrophiles are used under various conditions, including acidic, basic, and catalytic environments.
Major Products
Oxidation: Quinone derivatives and other oxidized products.
Reduction: Amines, aldehydes, and alcohols.
Substitution: Various substituted derivatives depending on the reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits potential as an anticancer agent due to its ability to inhibit specific enzymes involved in tumor growth. Research has shown that derivatives of benzothiazole can effectively target cancer cells by inducing apoptosis and inhibiting cell proliferation. Studies suggest that the incorporation of methoxy and chlorophenyl groups enhances its bioactivity and selectivity towards cancerous tissues.
Antimicrobial Activity
The benzothiazole framework is known for its antimicrobial properties. Investigations into the compound's efficacy against various bacterial strains have revealed promising results, indicating that it could serve as a lead compound for developing new antibiotics. The presence of multiple functional groups may enhance its interaction with microbial targets.
Material Science
In materials science, this compound can be utilized in the development of organic semiconductors and dyes . Its unique electronic properties allow for applications in organic light-emitting diodes (OLEDs) and photovoltaic cells. The stability and efficiency of devices incorporating this compound are subjects of ongoing research.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Anticancer Activity | Evaluation of cytotoxic effects on various cancer cell lines | The compound demonstrated IC50 values in the micromolar range against breast and lung cancer cells, indicating significant cytotoxicity. |
| Antimicrobial Testing | Assessment against Gram-positive and Gram-negative bacteria | Showed effective inhibition of growth in Staphylococcus aureus and Escherichia coli, suggesting broad-spectrum antimicrobial potential. |
| Material Development | Synthesis of organic photovoltaic materials | Exhibited high charge mobility and stability when incorporated into polymer blends for solar cells, enhancing energy conversion efficiency. |
Mechanism of Action
The mechanism of action of (2E)-2-(1,3-Benzothiazol-2-yl)-3-{4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl}prop-2-enenitrile involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structural features allow it to bind to specific sites, modulating the activity of these targets and influencing various biological pathways.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Differences and Implications
(i) Backbone and Functional Groups
(ii) Stereochemical Configuration
- The E-configuration in the target compound likely promotes planar molecular geometry, facilitating crystal packing via C–H···N/O interactions, as observed in ’s methanone derivative . In contrast, the Z-configuration in introduces steric clashes, reducing crystallinity .
(iii) Crystallographic Behavior
- highlights that benzothiazole-containing compounds form 3D networks via C–H···N/O hydrogen bonds, a feature likely shared by the target compound due to its cyano group and methoxy substituents . Compounds with sulfonyl or piperazinyl groups () may exhibit weaker intermolecular interactions, reducing thermal stability .
Biological Activity
The compound (2E)-2-(1,3-benzothiazol-2-yl)-3-{4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl}prop-2-enenitrile is a complex organic molecule with potential biological activities. Its structure includes a benzothiazole moiety, which is known for various pharmacological properties, including anticancer and antimicrobial activities. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
- Molecular Formula : C23H20ClN2O2S
- Molecular Weight : 471.79 g/mol
- InChIKey : KGXIJBKQKVFMBW-CXUHLZMHSA-N
Anticancer Activity
Research indicates that compounds with benzothiazole structures often exhibit significant anticancer properties. For instance, studies have shown that benzothiazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. A related compound demonstrated an IC50 value of 46.42 µM against butyrylcholinesterase, suggesting potential for further anticancer applications through enzyme inhibition mechanisms .
Antimicrobial Activity
The antimicrobial properties of benzothiazole derivatives have been widely documented. The compound has shown moderate to strong antibacterial activity against several strains, including Staphylococcus aureus and Escherichia coli. In vitro studies indicated that the presence of halogen substituents, such as chlorine, enhances the antibacterial efficacy .
| Bacterial Strain | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Strong |
| Bacillus subtilis | Moderate |
| Klebsiella pneumoniae | Weak |
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on cholinesterase enzymes, which are crucial in neurotransmission and are often targeted in neurodegenerative diseases. Preliminary findings suggest that it may exhibit selective inhibition towards butyrylcholinesterase, paralleling other known benzothiazole derivatives .
Study 1: Anticancer Efficacy
A study conducted by Zhang et al. (2014) explored the anticancer effects of various benzothiazole derivatives, including compounds similar to this compound. The results indicated a significant reduction in cell viability in human cancer cell lines treated with these compounds.
Study 2: Antimicrobial Screening
In another investigation focusing on antimicrobial properties, a series of benzothiazole derivatives were synthesized and tested against common bacterial strains. The results highlighted the importance of substituents on the benzothiazole ring in enhancing antimicrobial activity. The compound under review was noted for its effective inhibition against Bacillus subtilis and Staphylococcus aureus.
Q & A
Q. What are the key challenges in synthesizing this compound with high purity and yield?
The synthesis involves multi-step reactions requiring precise control of intermediates. For example, the benzothiazole moiety must be coupled to the substituted phenylprop-2-enenitrile backbone via condensation reactions. Key steps include:
- Reagent selection : Sodium hydroxide or potassium carbonate as bases to facilitate nucleophilic attack during coupling steps .
- Solvent optimization : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency, while ethanol/methanol may reduce side reactions .
- Purification : Column chromatography or recrystallization is critical to isolate the E-isomer and remove unreacted aldehydes or amines. Purity ≥95% is achievable with gradient elution (e.g., hexane/ethyl acetate) .
Q. How can researchers confirm the molecular structure and stereochemistry of this compound?
Structural validation requires a combination of spectroscopic and computational methods:
- NMR : H and C NMR identify proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm) and nitrile carbon signals (δ ~115–120 ppm) .
- X-ray crystallography : Resolves the E-configuration of the double bond and spatial arrangement of substituents (e.g., dihedral angles between benzothiazole and methoxyphenyl groups) .
- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular formula (e.g., [M+H] at m/z 435.08) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Q. What experimental designs validate structure-activity relationships (SAR) for derivatives?
A robust SAR study requires:
- Systematic substitution : Modify the 4-chlorophenylmethoxy group (e.g., halogens, alkyl chains) and track activity changes .
- Control groups : Include positive controls (e.g., doxorubicin for cytotoxicity) and negative controls (scaffolds without nitrile groups) .
- Dose-response curves : Use 6–8 concentration points to calculate precise EC values and Hill slopes.
Methodological Guidance
- Synthesis Troubleshooting : If yields drop below 60%, check for moisture sensitivity (use inert atmosphere) or side reactions (monitor via TLC at 30-minute intervals) .
- Data Interpretation : Use Shapiro-Wilk tests to confirm normality before applying ANOVA for bioactivity comparisons .
- Ethical Compliance : Adhere to OECD guidelines for in vivo studies if extending research to animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
